4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227581-11-4
VCID: VC2744535
InChI: InChI=1S/C7H5F4NO/c1-13-5-4(8)2-3-12-6(5)7(9,10)11/h2-3H,1H3
SMILES: COC1=C(C=CN=C1C(F)(F)F)F
Molecular Formula: C7H5F4NO
Molecular Weight: 195.11 g/mol

4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine

CAS No.: 1227581-11-4

VCID: VC2744535

Molecular Formula: C7H5F4NO

Molecular Weight: 195.11 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine - 1227581-11-4

Description

4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields, particularly in pharmaceuticals and agrochemicals. This compound features a trifluoromethyl group, a fluorine atom, and a methoxy group attached to a pyridine ring, contributing to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine can be achieved through various methodologies, primarily involving the introduction of fluorinated groups into the pyridine ring. Common methods include fluorination reactions, which introduce fluorine atoms into the pyridine ring under controlled conditions.

Synthesis MethodDescription
Fluorination ReactionsIntroduction of fluorine atoms into the pyridine ring using anhydrous hydrogen fluoride or other fluorinating agents.
Chlorine/Fluorine ExchangeConversion of chlorinated pyridine derivatives into fluorinated ones under specific conditions.

Applications and Biological Activity

This compound finds applications primarily in pharmaceuticals and agrochemicals due to its unique electronic properties and biological activities. The trifluoromethyl group significantly influences its reactivity and biological activity, making it a valuable intermediate in drug development.

Application AreaDescription
PharmaceuticalsPotential use in developing therapeutic agents due to its unique chemical properties.
AgrochemicalsUtility in crop protection products due to its biological activity.

Research Findings and Implications

Research indicates that modifications in the trifluoromethyl position can lead to significant changes in biological activity, highlighting the importance of structural nuances in drug design. The compound's reactivity is influenced by the presence of both electron-withdrawing and electron-donating groups, allowing it to participate in various chemical reactions under specific conditions.

Research FindingImplication
Structural ModificationsChanges in the trifluoromethyl position can alter biological activity, impacting drug efficacy.
Chemical ReactivityParticipation in various reactions due to the balance of electron-withdrawing and electron-donating groups.
CAS No. 1227581-11-4
Product Name 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine
Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
IUPAC Name 4-fluoro-3-methoxy-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5F4NO/c1-13-5-4(8)2-3-12-6(5)7(9,10)11/h2-3H,1H3
Standard InChIKey CSLULTBFDNUIKH-UHFFFAOYSA-N
SMILES COC1=C(C=CN=C1C(F)(F)F)F
Canonical SMILES COC1=C(C=CN=C1C(F)(F)F)F
PubChem Compound 118704310
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

195.1141 g/mol